
Aristolochic acid IV methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aristolochic acid IV methyl ester is a derivative of aristolochic acids, which are naturally occurring compounds found in plants of the Aristolochia genus. These compounds have been used in traditional medicine for centuries but are now known to be highly toxic, causing nephrotoxicity and carcinogenicity . This compound is one of the many derivatives that have been studied for its chemical properties and biological effects.
Preparation Methods
The synthesis of aristolochic acid IV methyl ester involves several steps, primarily based on the Suzuki-Miyaura coupling reaction. The key intermediate is the tetrahydropyranyl ether of 2-nitromethyl-3-iodo-4,5-methylenedioxybenzyl alcohol, which is generated by oxidation of the aldoxime precursor . This intermediate undergoes coupling with various benzaldehyde 2-boronates, followed by aldol condensation/elimination to form the desired phenanthrene intermediate. Deprotection of the benzyl alcohol and sequential oxidation steps yield the nitrocarboxylic acids, which are then esterified to form this compound .
Chemical Reactions Analysis
Aristolochic acid IV methyl ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various nitrocarboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The nitro group can be substituted under basic conditions, although this can lead to substantial side reactions.
Common reagents used in these reactions include butyl lithium, iodine, and dimethylformamide. The major products formed from these reactions are various nitrocarboxylic acids and their derivatives .
Scientific Research Applications
Aristolochic acid IV methyl ester has been extensively studied for its biological effects. It is known to form DNA adducts, which are specific biomarkers of exposure and are used in studies of nephrotoxicity and carcinogenicity . The compound is also used in research to understand the mechanisms of aristolochic acid-induced toxicity and to develop potential detoxification methods for traditional Chinese medicines containing aristolochic acids .
Mechanism of Action
The toxic effects of aristolochic acid IV methyl ester are primarily due to its ability to form DNA adducts. These adducts cause mutations, particularly A→T transversions, which can lead to cancer . The compound is transported into cells by organic anion transporters and is metabolized to reactive intermediates that bind to DNA . This process triggers a cascade of molecular events leading to cell damage and carcinogenesis.
Comparison with Similar Compounds
Aristolochic acid IV methyl ester is similar to other aristolochic acids, such as aristolochic acid I and aristolochic acid II. it is unique in its specific structure and the types of DNA adducts it forms . Other similar compounds include various aristolactams and nitrophenanthrene carboxylic acids, which also exhibit toxic effects but differ in their specific biological activities and mechanisms of action .
Properties
IUPAC Name |
methyl 8,10-dimethoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO8/c1-24-9-4-11-10(14(5-9)25-2)6-13(20(22)23)16-12(19(21)26-3)7-15-18(17(11)16)28-8-27-15/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPXXSGUWSGXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=C(C=C2C(=C1)OC)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169827 |
Source


|
| Record name | Aristolochic acid IV methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17448-02-1 |
Source


|
| Record name | Aristolochic acid IV methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017448021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aristolochic acid IV methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
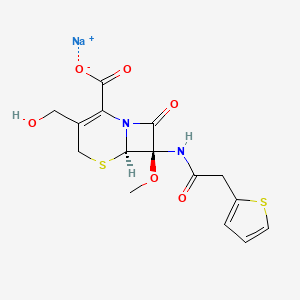

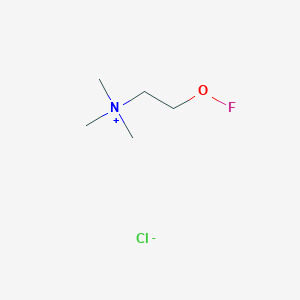
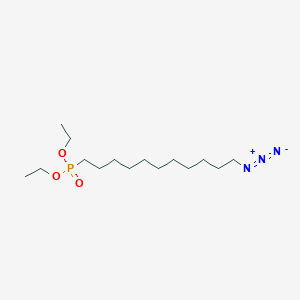
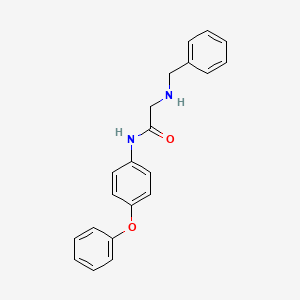

![1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14121210.png)
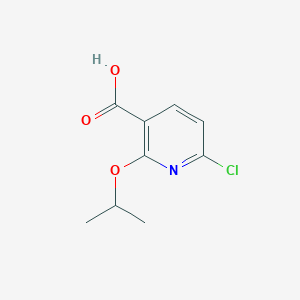
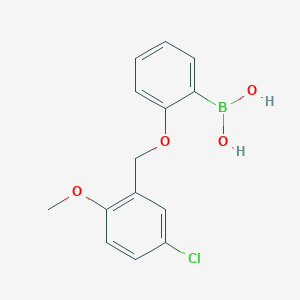
![ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14121229.png)
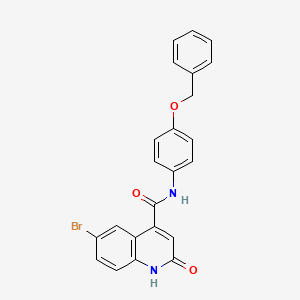
![methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121240.png)


